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Compound of Interest

Compound Name: 3-Chloro-8-methoxyquinolin-4-OL

CAS No.: 16778-22-6

Cat. No.: B579273 Get Quote

Abstract
This application note provides a definitive guide for the structural elucidation and purity profiling

of 3-Chloro-8-methoxyquinolin-4-ol (CAS 16778-22-6). As a functionalized quinoline

intermediate, this molecule exhibits significant keto-enol tautomerism (4-hydroxyquinoline

4-quinolone), which complicates standard analytical workflows. This guide details optimized
protocols for HPLC-MS separation, NMR solvent selection to stabilize tautomers, and solid-
state characterization, ensuring robust data for drug development dossiers.
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Property Description

IUPAC Name
3-Chloro-8-methoxyquinolin-4-ol (or 3-chloro-8-

methoxy-1H-quinolin-4-one)

CAS Number 16778-22-6

Molecular Formula

C

H

ClNO

Molecular Weight 209.63 g/mol

Monoisotopic Mass
209.02 (with

Cl)

Solubility Profile
Sparingly soluble in water; Soluble in DMSO,

DMF, and hot MeOH.

pKa (Predicted) ~1.8 (Quinoline N), ~11.0 (4-OH)

Critical Analytical Challenge: Tautomerism
The 4-hydroxyquinoline scaffold exists in a dynamic equilibrium between the enol form (A) and

the keto form (B) (4-quinolone).

Solid State: Predominantly exists as the keto form (4-quinolone) due to strong intermolecular

hydrogen bonding (N-H···O=C).

Solution: Solvent-dependent.[1] In non-polar solvents, the enol form may be stabilized; in

polar aprotic solvents (DMSO), the equilibrium shifts.

Implication: Analytical methods must control this equilibrium to prevent split peaks in HPLC

or broadened signals in NMR.

Visual 1: Tautomeric Equilibrium & Analytical Impact
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Enol Form
(4-Hydroxyquinoline)

Favored in: Non-polar solvents

Keto Form
(4-Quinolone)

Favored in: Solid State, Polar solvents

 Tautomerism Analytical Consequence:
Split Peaks (HPLC)

Broad Signals (NMR)

Solution:
Acidic Mobile Phase (HPLC)

DMSO-d6 (NMR)

 Mitigation 

Click to download full resolution via product page

Caption: The dynamic equilibrium between enol and keto forms necessitates specific solvent

and pH conditions for accurate characterization.

Protocol 1: Purity & Identity (UPLC-MS)
Objective: Separate the analyte from synthetic precursors (e.g., 8-methoxy-4-hydroxyquinoline,

chlorinated byproducts) and confirm identity via mass spectral fragmentation.

Method Parameters
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

Why: High surface area withstands the acidic pH required to protonate the basic nitrogen.

Mobile Phase A: Water + 0.1% Formic Acid.[2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Why Acid? Low pH (~2.7) protonates the quinoline nitrogen (pKa ~1.8) and the keto-

oxygen, forcing the molecule into a single cationic species. This collapses the tautomeric

equilibrium, yielding a sharp, single peak.

Gradient:

0.0 min: 5% B

5.0 min: 95% B

6.0 min: 95% B

6.1 min: 5% B
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Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).

MS Parameters: ESI Positive Mode. Scan range 100–500 m/z.

Expected Mass Spectrum (ESI+)
Parent Ion: [M+H]

at m/z 210.0 (

Cl) and 212.0 (

Cl) in a 3:1 ratio.

Fragmentation Pathway:

Loss of Methyl: [M+H - 15]

m/z 195 (Loss of -CH

from methoxy).

Loss of Carbonyl: [M+H - 28]

m/z 182 (Characteristic of quinolones).

Loss of Chlorine: [M+H - 35/37]

m/z 174 (Formation of hydroxy-methoxy-quinoline core).

Protocol 2: Structural Elucidation (NMR)
Objective: Unambiguous assignment of regiochemistry (3-Cl vs. other positions).

Sample Preparation
Solvent:DMSO-d

(600 µL).

Avoid: CDCl
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.[3] The compound is likely insoluble, and CDCl

may induce line broadening due to intermediate exchange rates of tautomers.

Concentration: 5–10 mg per sample.

Predicted H NMR Assignments (400 MHz, DMSO-d )

Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

NH / OH 11.5 – 12.5 Broad Singlet 1H

Exchangeable

proton.

Downfield due to

H-bonding.

H-2 8.4 – 8.6 Singlet 1H

Deshielded by

adjacent N and

Cl. Key

diagnostic: If Cl

were at pos 2,

this singlet would

be missing.

H-5 7.6 – 7.8 Doublet (d) 1H
Ortho coupling to

H-6.

H-6 7.3 – 7.5 Triplet (t) 1H
Meta to methoxy,

ortho to H-5/H-7.

H-7 7.1 – 7.2 Doublet (d) 1H

Ortho to H-6,

shielded by

OMe.

8-OMe 3.9 – 4.0 Singlet 3H
Characteristic

methoxy signal.

Note on Regiochemistry:

The presence of a singlet at ~8.5 ppm confirms the C2 position is unsubstituted.
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The lack of a signal at ~6.0-6.5 ppm (typical for H-3 in unsubstituted 4-quinolones) confirms

substitution at C3.

Protocol 3: Solid State Characterization
Context: Drug intermediates often exhibit polymorphism.

DSC (Differential Scanning Calorimetry):

Run 2-5 mg in a crimped aluminum pan.

Ramp: 10°C/min from 40°C to 300°C.

Expectation: A sharp endotherm >200°C (Melting). Any exotherms prior to melting indicate

decomposition or polymorphic transition.

TGA (Thermogravimetric Analysis):

Verify solvate/hydrate status. A weight loss <100°C suggests water (hydrate).

Analytical Workflow Decision Tree
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Start: Crude Sample
(3-Cl-8-OMe-Quinolin-4-ol)

Solubility Check
(DMSO vs. MeOH)

HPLC-MS (Acidic Mobile Phase)
Check Purity & Mass (210/212)

Purity > 95%?

Recrystallize
(EtOH or DMF/H2O)

No

1H & 13C NMR (DMSO-d6)
Confirm Regiochemistry (3-Cl)

Yes

DSC / XRD
Polymorph Screening

Release for Synthesis
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Caption: Step-by-step decision matrix for characterizing the intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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